Potassium 1-hydroxy-4-naphthol sulfate
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Overview
Description
Preparation Methods
The preparation of Potassium 1-hydroxy-4-naphthol sulfate involves a two-step process :
Synthesis of 1-hydroxy-4-naphthol sulfate: This is achieved by reacting 1-hydroxy-4-naphthol with sulfuric acid.
Formation of this compound: The 1-hydroxy-4-naphthol sulfate is then reacted with potassium hydroxide to form the final product.
Chemical Reactions Analysis
Potassium 1-hydroxy-4-naphthol sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium 1-hydroxy-4-naphthol sulfate has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in biochemical research for studying enzyme activities and metabolic pathways.
Industry: It is used in the dye industry for the synthesis of various dyes and pigments.
Mechanism of Action
The mechanism of action of Potassium 1-hydroxy-4-naphthol sulfate involves its interaction with specific molecular targets and pathways . It can act as an enzyme inhibitor or activator, depending on the specific enzyme and conditions. The compound’s effects are mediated through its ability to form complexes with metal ions and other molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Potassium 1-hydroxy-4-naphthol sulfate can be compared with other similar compounds such as:
- Sodium 1-hydroxy-4-naphthol sulfate
- Ammonium 1-hydroxy-4-naphthol sulfate
These compounds share similar chemical structures and properties but differ in their solubility, reactivity, and specific applications . This compound is unique due to its specific solubility and reactivity profile, making it suitable for particular industrial and research applications.
Biological Activity
Potassium 1-hydroxy-4-naphthol sulfate (also known as 1,4-naphthalenediol monohydrogen sulfate monopotassium salt) is a compound of interest in various biochemical and pharmacological studies. This article explores its biological activity, focusing on its antioxidant properties, metabolic pathways, and potential applications based on diverse research findings.
This compound is a sulfate conjugate of 1-hydroxy-4-naphthol. The presence of the sulfate group significantly alters the compound's chemical behavior, particularly in biological systems. The compound is primarily utilized for research purposes and is not intended for therapeutic applications in humans .
Antioxidant Activity
Research has shown that the antioxidant properties of naphthol derivatives can be influenced by their structural modifications. A study comparing the antioxidant activities of 1-naphthol and its sulfate conjugate (1-NapS) revealed that while sulfation typically reduces antioxidant capacity, 1-NapS exhibited residual activity. Specifically, it was found that:
- 1-NapS displayed 5.60 to 7.35 times lower antioxidative activity than its unsulfated counterpart, indicating a significant reduction in efficacy due to sulfation.
- Conversely, 2-napthol sulfate (2-NapS) maintained comparable antioxidant activity to its unsulfated form .
This suggests that while sulfate conjugation generally diminishes biological activity, the specific effects can vary depending on the molecular structure of the compound.
Metabolic Pathways
In vivo studies indicate that compounds like this compound undergo metabolic transformations primarily through sulfation via sulfotransferases (SULTs). This process can lead to both detoxification and bioactivation of xenobiotics. The sulfation pathway is crucial for:
- Detoxification : Reducing the biological activity of potentially harmful compounds.
- Bioactivation : In some cases, converting inactive substances into active metabolites that may exert biological effects .
Study on Radical Scavenging
A notable study investigated the radical scavenging effects of various naphthol derivatives, including this compound. The results highlighted:
- DPPH Radical Scavenging Assay : The effectiveness of 1-NapS was measured against DPPH radicals, showing diminished scavenging ability compared to unsulfated forms.
- Comparative Analysis : The study emphasized structural specificity in determining antioxidant efficacy, suggesting that modifications such as sulfation can significantly impact biological activities .
Environmental Impact
Research into anaerobic degradation processes has shown that naphthalene and its derivatives, including this compound, are subject to microbial metabolism in environments such as contaminated aquifers. Sulfate-reducing bacteria can utilize these compounds as substrates, leading to their transformation and potential detoxification in anaerobic conditions .
Summary of Biological Activities
Property | This compound |
---|---|
Antioxidant Activity | Reduced compared to unsulfated analogs |
Metabolic Pathways | Sulfation via SULTs |
Environmental Degradation | Subject to anaerobic microbial metabolism |
Properties
IUPAC Name |
dipotassium;naphthalene-1,4-diol;sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2.2K.H2O4S/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;;;1-5(2,3)4/h1-6,11-12H;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAPCOLCMGDICY-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O.[O-]S(=O)(=O)[O-].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8K2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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